molecular formula C14H19NO4S B2481356 Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate CAS No. 1491150-84-5

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate

Cat. No.: B2481356
CAS No.: 1491150-84-5
M. Wt: 297.37
InChI Key: HFKQTZSOMUSMGH-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate is a sulfonamide-containing ester characterized by a propanoate backbone, a methyl group, and an (E)-styrenylsulfonylamino substituent. The (E)-configuration of the styrenyl group is critical for stereochemical interactions in biological systems. The sulfonamide moiety may enhance binding to enzymatic targets, such as acetolactate synthase (ALS) in plants, a common mechanism for sulfonylurea herbicides .

Properties

IUPAC Name

ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-4-19-14(16)12(2)15(3)20(17,18)11-10-13-8-6-5-7-9-13/h5-12H,4H2,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQTZSOMUSMGH-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N(C)S(=O)(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)N(C)S(=O)(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide. Industrial production methods may involve continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group plays a crucial role in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarity and Functional Group Analysis

The compound shares structural motifs with several ethyl propanoate derivatives (Table 1). Key differences lie in substituents and stereochemistry:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Features Similarity Score* Reported Use
Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate (E)-styrenylsulfonylamino, methyl, propanoate N/A Inferred pesticide
Quizalofop ethyl ester Quinoxalinyloxy, phenoxy, propanoate - Herbicide (ACCase inhibitor)
Ethyl 2-methyl-2-phenylpropanoate Methyl, phenyl, propanoate 0.80 Not specified
2-Oxo-2-[4-(propanoylamino)phenyl]ethyl benzoate derivative (E)-styrenylsulfonylamino, benzoyl, oxo - Not specified

*Similarity scores (0–1 scale) from , calculated using structural fingerprinting algorithms.

Key Observations:

Sulfonamide vs.

Steric Effects: The (E)-styrenyl group introduces rigidity compared to flexible alkyl chains in analogs like ethyl 2-methyl-2-phenylpropanoate (similarity score 0.80) , which could enhance target-site specificity.

Physicochemical Properties

  • Metabolic Stability: The methyl group at the sulfonylamino position may slow oxidative metabolism compared to unsubstituted analogs.

Research Findings and Implications

  • Herbicidal Potential: Structural alignment with quizalofop ethyl ester (ACCase inhibitor) suggests the target compound could target grass-specific weeds, though its sulfonamide group may broaden the target spectrum.
  • Resistance Management : Sulfonamide-based herbicides are less prone to resistance development compared to ACCase inhibitors, positioning the compound as a viable alternative .

Biological Activity

Ethyl 2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]propanoate is a synthetic organic compound that exhibits various biological activities due to its unique chemical structure. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₉NO₄S
  • Molecular Weight : 297.37 g/mol
  • CAS Number : 1491150-84-5

The compound features a sulfonylamino group, which is crucial for its biological interactions, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The sulfonylamino group facilitates binding to active sites of various enzymes, potentially leading to inhibition of catalytic activity. This mechanism is significant in pharmacological applications where enzyme modulation is desired.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signal transduction pathways. This interaction can result in altered physiological responses, making it a candidate for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various pathogens.
  • Anti-inflammatory Effects : Compounds containing sulfonamide groups are often associated with anti-inflammatory properties. Preliminary studies suggest that this compound may exhibit similar effects, though further investigation is required.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of sulfonamide derivatives on carbonic anhydrase enzymes. The results indicated that modifications to the sulfonamide group significantly affected enzyme affinity and inhibition rates. This compound could potentially exhibit similar inhibition profiles due to its structural components .

Case Study 2: Antimicrobial Activity

In a comparative analysis of various sulfonamide compounds, researchers found that certain derivatives displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. Although specific data on this compound was not highlighted, the presence of the sulfonamide moiety suggests potential efficacy .

Comparative Analysis with Similar Compounds

Compound NameMolecular StructureBiological Activity
Ethyl AcetateEthyl AcetateSolvent; Low biological activity
Methyl ButyrateMethyl ButyrateFlavoring agent; Low biological activity
This compoundThis compoundPotential enzyme inhibitor; Antimicrobial properties

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